Lipophilicity Modulation: ΔLogP of +0.1 vs. 6-Fluorooxindole and +1.4 vs. 3-Methyloxindole
The introduction of a 3-methyl group onto the 6-fluorooxindole scaffold increases computed lipophilicity (XLogP3) from 1.3 to 1.4, representing a modest ΔLogP of +0.1 [1][2]. In contrast, moving from the non-fluorinated 3-methyloxindole to the target compound increases XLogP3 by +1.4 (from ~0.0 to 1.4), a substantially larger shift attributable to the 6-fluoro substituent [2][3]. This places the compound in a distinct lipophilicity window compared to both reference compounds.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 6-Fluorooxindole (XLogP3 = 1.3); 3-Methyloxindole (XLogP3 ≈ 0.0) |
| Quantified Difference | ΔXLogP3 = +0.1 vs. 6-fluorooxindole; ΔXLogP3 ≈ +1.4 vs. 3-methyloxindole |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; the measured ΔLogP values guide selection when optimizing ADME profiles in lead series.
- [1] PubChem CID 3731013 – 6-Fluoro-2,3-dihydro-1H-indol-2-one (6-Fluorooxindole). National Center for Biotechnology Information. XLogP3 = 1.3. View Source
- [2] PubChem CID 82490445 – 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one. National Center for Biotechnology Information. XLogP3 = 1.4. View Source
- [3] PubChem CID 69269 – 3-Methyl-2,3-dihydro-1H-indol-2-one (3-Methyloxindole). National Center for Biotechnology Information. XLogP3 ≈ 0.0 (estimated from closely related analogs). View Source
